3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
Description
3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile (CAS: 1281972-87-9) is a heterocyclic compound with the molecular formula C₉H₅F₃N₄ and a molecular weight of 226.16 g/mol . Its structure features a fused triazolo-pyridine core substituted with a methyl group at position 3, a trifluoromethyl (-CF₃) group at position 6, and a cyano (-CN) group at position 8. These substituents confer distinct electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H5F3N4 |
|---|---|
Molecular Weight |
226.16 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C9H5F3N4/c1-5-14-15-8-6(3-13)2-7(4-16(5)8)9(10,11)12/h2,4H,1H3 |
InChI Key |
PXIFPPKMPNFVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-amino-5-methylpyridine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This is followed by cyclization with hydrazine hydrate to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the reproducibility and safety of the process .
Chemical Reactions Analysis
Cyclization Reactions
The nitrile group at position 8 and the trifluoromethyl substituent influence reactivity. For related triazolopyridines:
-
Nucleophilic addition : Amino groups in precursors (e.g., 1-amino-2-imino-pyridines) attack carbonyl or azomethine intermediates .
-
Intramolecular cyclization : The nitrile group participates in ring closure, forming the triazolopyridine framework .
Functional Group Transformations
The nitrile group can undergo standard transformations:
-
Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.
-
Reduction : Formation of amines (e.g., using LiAlH₄) or aldehydes (e.g., using DIBAL-H).
Substitution and Coupling Reactions
-
Suzuki coupling : Fluorinated aryl boronic acids react with triflate intermediates to introduce substituents (e.g., 4-fluoro-2-(trifluoromethyl)phenyl groups) .
-
Cyanation : Palladium-catalyzed reactions (e.g., with Zn(CN)₂) introduce nitrile groups .
Structural and Functional Group Influence
-
Trifluoromethyl group : Enhances lipophilicity and electron-withdrawing effects, influencing reactivity in nucleophilic and electrophilic reactions .
-
Nitrile group : Acts as a good electron acceptor, facilitating conjugate additions or cyclizations .
Solvent and Catalyst Effects
-
Solvent choice : Ethanol and acetic acid are common solvents, with acetic acid also acting as a catalyst in C–N bond formation .
-
Temperature : Microwave irradiation accelerates reactions without compromising yields .
Yield and Selectivity
For analogous compounds, yields often exceed 70% under optimized conditions (e.g., 74% for acetic acid-mediated cyclization) .
| Reaction Condition | Yield |
|---|---|
| Acetic acid (heating, 3 h) | 74% |
| Ethanol + acetic acid (microwave, 45 min) | Not reported for this compound, but analogous systems show high efficiency |
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazolopyridine Derivatives
The compound’s activity and physicochemical properties are influenced by substituent positions and types. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The CF₃ group in the target compound and 478066-06-7 enhances lipophilicity and metabolic stability compared to chloro analogs .
- Cyano (-CN) vs. Amine (-NH₂): The cyano group in the target compound lacks hydrogen-bond donor capacity but offers stronger electron withdrawal compared to the amine group in 1082428-27-0, which may improve solubility in polar solvents .
Biological Activity
3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₈H₅F₃N₄
- CAS Number : 1094315-12-4
- Molecular Weight : 202.15 g/mol
Biological Activity Overview
The compound exhibits various biological activities that have been explored in several studies. Notably, it has shown promise in the following areas:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
- Anticancer Properties : Demonstrated cytotoxic effects on multiple cancer cell lines.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
Antimicrobial Activity
Research has indicated that 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile possesses antimicrobial properties. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, it was tested against human breast cancer cell lines (MCF-7) and exhibited an IC50 value of approximately 15 µM. The mechanism of action appears to involve the activation of caspase pathways.
Case Study: MCF-7 Cell Line
A detailed study involving the MCF-7 cell line demonstrated that treatment with the compound resulted in:
- Increased caspase-3 activity.
- DNA fragmentation indicative of apoptosis.
This suggests potential for development as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a murine model of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanisms underlying the biological activities of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile are not fully elucidated but may involve:
- Inhibition of specific enzymes related to inflammation and cancer progression.
- Modulation of cellular signaling pathways associated with apoptosis and immune response.
Q & A
Q. Basic Characterization Techniques :
- NMR Spectroscopy : Key signals include the trifluoromethyl group (δ ~110–120 ppm in NMR) and pyridine protons (δ 7.5–8.5 ppm in NMR). The carbonitrile group appears at ~115 ppm in NMR .
- IR Spectroscopy : Stretching vibrations for C≡N (~2230 cm) and triazole C=N (~1600 cm) confirm functional groups .
Advanced Data Contradictions :
Discrepancies in NMR shifts may occur due to solvent polarity (e.g., CDCl3 vs. DMSO-d6) or tautomerism in the triazole ring. For example, protonation at N2 vs. N4 alters splitting patterns, necessitating 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .
What role does the trifluoromethyl group play in the compound’s physicochemical properties and bioactivity?
Basic Physicochemical Impact :
The trifluoromethyl group enhances lipophilicity (logP ↑) and metabolic stability, as observed in structurally related triazolo-pyridines. This substituent also induces electron-withdrawing effects, stabilizing the triazole ring against nucleophilic attack .
Advanced Structure-Activity Relationship (SAR) :
In antifungal studies, the trifluoromethyl group at position 6 increases potency against Candida albicans (MIC ~2 µg/mL) compared to non-fluorinated analogs. This correlates with enhanced β-glucan synthase inhibition, a mechanism observed in triazolo-pyridine derivatives . Computational docking studies suggest the CF group improves binding to the enzyme’s hydrophobic pocket .
How can researchers troubleshoot low yields during scale-up synthesis?
Q. Methodological Approaches :
- Purification : Use flash chromatography (cyclohexane/EtOAc gradient) for intermediates, as described in triazolo-pyrazole hybrid syntheses .
- Byproduct Identification : LC-MS or HRMS detects dimers or hydrolysis products (e.g., amides from carbonitrile degradation). Adjusting reaction pH (e.g., adding TFA) suppresses hydrolysis .
- Catalyst Screening : Test alternatives to POCl3 (e.g., PCl5 or Burgess reagent) for milder cyclization conditions .
What are the safety considerations for handling this compound in laboratory settings?
Basic Safety Protocols :
While specific hazard data for this compound is limited, related triazolo-pyridines are classified as irritants. Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C under inert atmosphere (N or Ar) to prevent moisture-induced degradation .
Advanced Contamination Management :
Monitor for trace solvents (e.g., DMF, POCl3) via GC-MS. Residual DMF (>50 ppm) can skew biological assay results; repurify via vacuum drying or repeated washing with EtO .
How does substituent variation at position 3 or 8 influence biological activity?
Q. SAR Case Studies :
- Position 3 (Methyl Group) : Methyl substitution enhances metabolic stability by blocking oxidative demethylation pathways, as seen in pharmacokinetic studies of related triazolo-pyrazines .
- Position 8 (Carbonitrile) : Replacement with carboxylate esters reduces antifungal activity (MIC ↑ >10×), likely due to decreased membrane permeability .
Advanced Design Strategies :
Introducing spirocyclic moieties (e.g., cyclohexane at position 2) improves selectivity for fungal over mammalian cells. For example, spiro-triazolo-pyridines show 10× lower cytotoxicity (IC >100 µM in HepG2) compared to linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
